4-Ethoxybenzo[d]oxazole-2-sulfonyl chloride
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Overview
Description
4-Ethoxybenzo[d]oxazole-2-sulfonyl chloride is a heterocyclic compound that features a benzoxazole ring substituted with an ethoxy group and a sulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxybenzo[d]oxazole-2-sulfonyl chloride typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol as a precursor.
Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybenzo[d]oxazole-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The benzoxazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
4-Ethoxybenzo[d]oxazole-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules, including antibacterial and antifungal agents.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic residues.
Mechanism of Action
The mechanism of action of 4-ethoxybenzo[d]oxazole-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This property is exploited in the design of enzyme inhibitors and probes for biological studies .
Comparison with Similar Compounds
Benzoxazole-2-sulfonyl Chloride: Lacks the ethoxy group but shares similar reactivity and applications.
4-Methoxybenzo[d]oxazole-2-sulfonyl Chloride: Similar structure with a methoxy group instead of an ethoxy group, used in similar applications.
Uniqueness: 4-Ethoxybenzo[d]oxazole-2-sulfonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. This makes it a valuable intermediate in the synthesis of specific bioactive compounds and materials .
Properties
Molecular Formula |
C9H8ClNO4S |
---|---|
Molecular Weight |
261.68 g/mol |
IUPAC Name |
4-ethoxy-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO4S/c1-2-14-6-4-3-5-7-8(6)11-9(15-7)16(10,12)13/h3-5H,2H2,1H3 |
InChI Key |
OJLSZTYGUNYOKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)S(=O)(=O)Cl |
Origin of Product |
United States |
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